2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034348-79-1
VCID: VC4705483
InChI: InChI=1S/C16H13N7O2S/c24-15(10-22-16(25)4-1-7-18-22)17-9-14-20-19-13-6-5-11(21-23(13)14)12-3-2-8-26-12/h1-8H,9-10H2,(H,17,24)
SMILES: C1=CC(=O)N(N=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Molecular Formula: C16H13N7O2S
Molecular Weight: 367.39

2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

CAS No.: 2034348-79-1

Cat. No.: VC4705483

Molecular Formula: C16H13N7O2S

Molecular Weight: 367.39

* For research use only. Not for human or veterinary use.

2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide - 2034348-79-1

Specification

CAS No. 2034348-79-1
Molecular Formula C16H13N7O2S
Molecular Weight 367.39
IUPAC Name 2-(6-oxopyridazin-1-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Standard InChI InChI=1S/C16H13N7O2S/c24-15(10-22-16(25)4-1-7-18-22)17-9-14-20-19-13-6-5-11(21-23(13)14)12-3-2-8-26-12/h1-8H,9-10H2,(H,17,24)
Standard InChI Key YHRQSKXHFCCYGT-UHFFFAOYSA-N
SMILES C1=CC(=O)N(N=C1)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The molecule integrates three heterocyclic systems: a pyridazinone ring, a triazolo-pyridazine moiety, and a thiophene group. The pyridazinone component (6-oxopyridazin-1(6H)-yl) contributes a ketone oxygen and two adjacent nitrogen atoms, which may participate in hydrogen bonding with biological targets. The triazolo[4,3-b]pyridazine ring introduces a fused bicyclic system with three nitrogen atoms, enhancing electron-deficient characteristics that could favor π-π stacking interactions . The thiophen-2-yl substituent adds a sulfur-containing aromatic ring, potentially influencing lipophilicity and metabolic stability.

Functional Group Analysis

Key functional groups include:

  • Acetamide linker: Connects the pyridazinone and triazolo-pyridazine units, providing rotational flexibility.

  • Methyl bridge: Links the acetamide to the triazolo-pyridazine, constraining conformational mobility.

  • Sulfur atom: Embedded in the thiophene ring, contributing to electronic effects and possible metal coordination.

The SMILES notation O=C(Cn1ncccc1=O)NCc1nnc2ccc(-c3cccs3)nn12 clarifies atomic connectivity, while the InChIKey YHRQSKXHFCCYGT-UHFFFAOYSA-N aids in database identification.

Molecular Geometry and Electronic Properties

Density functional theory (DFT) calculations for analogous compounds suggest planar geometries for the triazolo-pyridazine and pyridazinone rings, with the thiophene ring adopting a slightly twisted conformation relative to the main scaffold. The electron-withdrawing effects of the triazole and pyridazine rings likely polarize the acetamide carbonyl, enhancing its electrophilicity.

Synthesis and Manufacturing

Purification and Characterization

Post-synthetic purification typically involves:

  • Column chromatography: Silica gel with gradients of ethyl acetate/hexane.

  • Recrystallization: Methanol/water mixtures.

  • Analytical validation:

    • HPLC: Purity >95%.

    • NMR: 1H^1\text{H} and 13C^{13}\text{C} spectra confirming substituent integration .

    • Mass spectrometry: Molecular ion peak at m/z 367.39 .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC16H13N7O2S\text{C}_{16}\text{H}_{13}\text{N}_{7}\text{O}_{2}\text{S}
Molecular weight367.39 g/mol
SolubilityNot fully characterized; predicted low aqueous solubility due to aromatic rings
LogP (octanol-water)Estimated 2.1 ± 0.3 (ChemAxon)
pKaPyridazinone carbonyl: ~8.2; acetamide NH: ~10.5

The compound’s low solubility may necessitate formulation with co-solvents (e.g., DMSO) for in vitro assays.

Research Applications and Future Directions

Drug Discovery

  • Lead optimization: Modifying the thiophene or pyridazinone moieties to improve potency and pharmacokinetics.

  • Combination therapies: Pairing with β-amyloid inhibitors for Alzheimer’s disease.

Chemical Biology

  • Photoaffinity labeling: Incorporating azide groups to map target proteins.

  • Proteolysis-targeting chimeras (PROTACs): Exploiting the triazolo-pyridazine as a warhead for protein degradation.

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